Boc-D-hydroxyproline tert-butyl ester
Description
Boc-D-hydroxyproline tert-butyl ester is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features two protective groups: the tert-butoxycarbonyl (Boc) group, which safeguards the amine functionality, and the tert-butyl ester, which protects the carboxylic acid moiety. The D-configuration of hydroxyproline distinguishes it from the naturally occurring L-proline, offering unique stereochemical properties critical for designing chiral catalysts or bioactive peptides . Its tert-butyl ester group is favored for its ease of introduction and mild deprotection conditions (e.g., acidic hydrolysis), minimizing side reactions during synthesis .
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ditert-butyl (2R)-3-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(16)7-8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9?,10-/m1/s1 |
InChI Key |
OFVBFMVRUUJRFC-QVDQXJPCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C(CCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-hydroxyproline tert-butyl ester typically involves the protection of the amino and hydroxyl groups of D-hydroxyproline. The process begins with the reaction of D-hydroxyproline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under ambient temperature conditions, resulting in the formation of the Boc-protected amino acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Boc-D-hydroxyproline tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used for Boc deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino acid.
Scientific Research Applications
Role in Peptide Synthesis
Boc-D-hydroxyproline tert-butyl ester is widely utilized in peptide synthesis due to its ability to protect the amino group during coupling reactions. The stability of the Boc group under various reaction conditions allows for multiple synthetic steps without degradation of the amino acid:
- Protection Strategy : The Boc group can be easily removed under mild acidic conditions, allowing for the reactivation of the amino group for further reactions .
- Synthesis of Peptides : It serves as a building block for peptides that incorporate hydroxyproline residues, which are critical for stabilizing collagen structures and influencing biological activity .
Synthesis of Bioactive Compounds
This compound has been employed in synthesizing various bioactive molecules:
- Drug Intermediates : It acts as an intermediate in the synthesis of drugs such as FK888 and Microcolin A, which contain hydroxyproline moieties critical for their pharmacological activity .
- Enantioselective Synthesis : Research indicates that Boc-D-hydroxyproline derivatives can be used in enantioselective syntheses, facilitating the production of compounds with desired stereochemistry .
Development of Therapeutics
The compound's derivatives are explored for their potential therapeutic effects:
- Antiviral Agents : Some derivatives have shown promise as antiviral agents, particularly in treating hepatitis C virus infections, by acting on specific viral targets .
- Peptide-Based Vaccines : The incorporation of hydroxyproline into peptide-based vaccines can enhance immunogenicity due to its role in stabilizing peptide conformation .
Case Study: Enantioselective Aldol Reactions
A study demonstrated that this compound could be used effectively in aldol reactions to produce β-hydroxy-α-amino esters with high enantiomeric excess (ee). The results indicated that using this compound as a donor partner led to favorable yields and stereochemical outcomes, showcasing its utility in asymmetric synthesis .
Case Study: Synthesis of 4-Substituted Prolines
Another research effort focused on synthesizing 4-substituted proline scaffolds using Boc-protected intermediates. The study highlighted how this compound facilitated a one-pot double allylic alkylation process, yielding high purity products essential for further drug development .
References Table
Mechanism of Action
The mechanism of action of Boc-D-hydroxyproline tert-butyl ester involves the protection of the amino and hydroxyl groups of D-hydroxyproline. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The tert-butyl ester group protects the carboxyl group, preventing it from participating in reactions until the protecting group is removed .
Comparison with Similar Compounds
N-Carbobenzoxy-L-proline tert-butyl ester (CAS 16881-39-3)
- Structure : Replaces the Boc group with a carbobenzoxy (Cbz) protecting group.
- Key Differences: Deprotection: Cbz requires hydrogenolysis (H₂/Pd-C), whereas Boc is cleaved under mild acidic conditions (e.g., HCl/dioxane) . Stability: Boc is more resistant to nucleophilic attack compared to Cbz, making it preferable for multi-step syntheses .
L-Alanyl-L-proline tert-butyl ester (CAS 29375-30-2)
- Structure : Incorporates an alanyl residue linked to proline.
- Key Differences: Functionality: The alanyl extension enables dipeptide synthesis, whereas Boc-D-hydroxyproline tert-butyl ester serves as a monomeric building block .
tert-Butyl 2-(3-hydroxypropoxy)acetate (CAS 930294-38-5)
- Structure: A non-amino acid ester with a hydroxypropoxy side chain.
- Key Differences: Applications: Primarily used in polymer chemistry, contrasting with Boc-D-hydroxyproline’s role in peptide synthesis . Reactivity: The absence of an amino acid backbone reduces steric hindrance, facilitating nucleophilic acyl substitutions .
Research Findings and Case Studies
- Synthetic Utility : In a 2012 study, tert-butyl esters were pivotal in synthesizing 4-carboxy-4-anilidopiperidine derivatives due to their compatibility with mild deprotection (e.g., TFA) and high yields .
- Byproduct Analysis : NMR studies of tert-butyl ester deprotection revealed tert-butyl alcohol (δ = 4.4 ppm) and protonated amines (δ = 8.8 ppm), highlighting the need for careful purification .
- Pharmaceutical Relevance : A 2012 patent utilized tert-butyl esters in synthesizing piperidine sulfonamide derivatives, underscoring their role in drug discovery .
Biological Activity
Boc-D-hydroxyproline tert-butyl ester is a derivative of hydroxyproline that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and applications in various therapeutic contexts.
1. Synthesis of this compound
The synthesis of this compound typically involves the protection of the hydroxy group with a tert-butyl group and the amine group with a Boc (tert-butoxycarbonyl) protecting group. This approach enhances the compound's stability and bioavailability. The general synthetic route can be summarized as follows:
- Starting Material : D-hydroxyproline.
- Protection Steps :
- Treat D-hydroxyproline with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.
- Use Boc anhydride or Boc chloride to protect the amine.
2.1 Anticancer Properties
Recent studies have indicated that derivatives of hydroxyproline, including this compound, exhibit significant anticancer activity. For example, research has shown that certain hydroxyproline derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231) without affecting non-malignant cells (MCF-10A) .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 15 | Selectively inhibits cancer cells |
| Other Hydroxyproline Derivatives | SK-BR-3 | 20 | Less effective than tamoxifen |
| MDA-MB-231 | 18 | Similar potency to known inhibitors |
The biological activity of this compound is believed to be linked to its ability to modulate protein structures and interactions. Hydroxyproline residues can influence peptide conformation and stability, which is crucial for protein function . The incorporation of hydroxyproline into peptides can lead to enhanced binding affinities and altered biological responses.
3.1 Study on Breast Cancer Cell Lines
In a comprehensive study, various hydroxyproline derivatives were evaluated for their effects on breast cancer cell lines. The study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells after 72 hours of treatment, suggesting its potential as a therapeutic agent .
3.2 Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that compounds with tert-butyl esters exhibited improved membrane permeability compared to their non-protected counterparts. This characteristic is essential for enhancing bioavailability in therapeutic applications .
4. Conclusion
This compound represents a promising compound in the field of medicinal chemistry, particularly for its anticancer properties and ability to modulate protein interactions. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic potential.
Q & A
Q. Table 1: Synthesis Optimization of this compound
| Condition (Solvent, Temp) | Yield (%) | Purity (HPLC) | Enantiomeric Excess (%) |
|---|---|---|---|
| DCM, 0°C | 78 | 99.2 | 99.5 |
| THF, 25°C | 65 | 97.8 | 98.1 |
| EtOAc, 10°C | 72 | 98.5 | 98.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
